molecular formula C12H20ClNO3 B2956277 Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate CAS No. 1312131-48-8

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate

Cat. No. B2956277
M. Wt: 261.75
InChI Key: VPOBZXCLXJPHPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “tert-Butyl 4-(chloromethyl)benzoate”, a related compound, involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is then added in organic solvent, cooled to -10~10°C and thionyl chloride is dropped, followed by stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(chloromethyl)benzoate” includes a benzoate group attached to a tert-butyl group and a chloromethyl group . The InChI code for this compound is 1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(chloromethyl)benzoate” has a molecular weight of 226.7 . It is a white to off-white solid . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate, is used in synthesizing CDK9 inhibitors and Ibrutinib, which have applications in treating tumor viruses (Hu et al., 2019).
    • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs. It has been used in developing drugs for treating depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).
  • Chemical Synthesis and Derivative Formation :

    • Research has demonstrated the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, which are valuable for creating various piperidine derivatives with potential applications in chemistry and pharmacology (Boev et al., 2015).
    • The compound's electronic properties and reactivity in different solvents were studied, indicating its utility in various chemical environments (Vimala et al., 2021).
  • Physical and Structural Analysis :

    • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, provided insights into its crystal structure, potentially aiding in the development of new pharmaceutical compounds (Didierjean et al., 2004).
  • Organophosphorus Chemistry :

    • Studies involving halomethyl derivatives of carboxylic acids related to tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate show significant developments in organophosphorus chemistry, which has diverse applications including drug development (Pevzner, 2003).
  • Innovative Methodologies in Organic Synthesis :

    • The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is structurally similar, has been optimized, providing insights into more efficient production methods for related compounds (Xin-zhi, 2011).

Safety And Hazards

The safety data sheet for “tert-Butyl 4-(chloromethyl)benzoate” indicates that it is a hazardous substance. It is flammable and causes skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOBZXCLXJPHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a −78° C. solution of oxalyl chloride (5.1 mL, 57 mmol) in dichloromethane (100 mL) in an oven-dried round-bottomed flask was added dimethylsulfoxide (8.2 mL, 114 mmol) in dichloromethane (17 mL). The mixture was stirred for 2 minutes and tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (13.7 g, 52 mmol) in dichloromethane (50 mL) was added over 10 minutes. The solution was stirred for 15 minutes at −78° C. and triethylamine (36 mL, 260 mmol) was added. The mixture was stirred at −78° C. for 15 minutes and was warmed to room temperature. The mixture was stirred for 15 minutes at room temperature and was quenched with saturated aqueous NaHCO3 (200 mL). The aqueous solution was washed with Et2O (2×300 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduced pressure to give the title compound (SM-3a) as a yellow oil that solidified upon standing under nitrogen atmosphere at room temperature (13.7 g, 99%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 1.48-1.60 (m, 2H), 2.00-2.07 (m, 2H), 3.07 (t, 2H), 3.57 (s, 2H), 3.69-3.79 (m, 2H), 9.55 (s, 1H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
C Limberakis, AC Smith, SW Bagley… - The Journal of …, 2023 - ACS Publications
The synthesis of imidazole fused spirocyclic ketones as templates for acetyl-CoA carboxylase (ACC) inhibitors is reported. By completing the spirocyclic ring closure via divergent …
Number of citations: 3 pubs.acs.org

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